molecular formula C14H18O3 B13521910 Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate

Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate

Cat. No.: B13521910
M. Wt: 234.29 g/mol
InChI Key: UQZMRIQQAMHCIC-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate is an organic compound with a complex structure that includes a methyl ester, a hydroxyl group, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate typically involves the esterification of 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate

InChI

InChI=1S/C14H18O3/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11,13,15H,4,6-7,9H2,1H3

InChI Key

UQZMRIQQAMHCIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCC2=CC=CC=C12)O

Origin of Product

United States

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